molecular formula C15H18N2O2S2 B2511775 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide CAS No. 2034541-14-3

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide

Cat. No.: B2511775
CAS No.: 2034541-14-3
M. Wt: 322.44
InChI Key: AUIFSDHNEIQGRG-UHFFFAOYSA-N
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Description

N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to an ethyl chain substituted with a furan-3-yl group and a thiomorpholino (a sulfur-containing morpholine derivative) moiety.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-15(14-2-1-7-21-14)16-10-13(12-3-6-19-11-12)17-4-8-20-9-5-17/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIFSDHNEIQGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Intermediate: The initial step involves the synthesis of 2-(furan-3-yl)ethylamine through the reaction of furfural with ethylamine under acidic conditions.

    Thiomorpholine Introduction: The intermediate is then reacted with thiomorpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the thiomorpholinoethyl derivative.

    Carboxamide Formation: Finally, the thiomorpholinoethyl derivative is coupled with thiophene-2-carboxylic acid using a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the furan and thiophene rings.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of both furan and thiophene rings.

Mechanism of Action

The mechanism by which N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide exerts its effects is likely related to its ability to interact with molecular targets such as enzymes or receptors. The thiomorpholine moiety can enhance binding affinity, while the furan and thiophene rings can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Carboxamide Derivatives

N-(2-Nitrophenyl)thiophene-2-carboxamide (I)
  • Structure : Features a thiophene-2-carboxamide group linked to a 2-nitrophenyl substituent.
  • Physicochemical Properties :
    • Dihedral angles between thiophene and benzene rings: 13.53° (molecule A) and 8.50° (molecule B) in the asymmetric unit.
    • Comparable to its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (2NPFC), which exhibits a dihedral angle of 9.71° .
  • Crystal Packing : Stabilized by weak C–H⋯O/S interactions, differing from 2NPFC due to sulfur’s larger atomic radius and polarizability .
  • Biological Activity: Thiophene carboxamides are associated with genotoxicity in mammalian cells, while furan analogs may exhibit distinct metabolic pathways due to oxygen vs. sulfur heteroatoms .
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)
  • Structure : Thiophene-3-carboxamide isomer with bulky aryl and pyridine substituents.
  • Significance : Positional isomerism (2- vs. 3-carboxamide) may alter binding affinity in receptor interactions, though specific data are unavailable .

Fentanyl Analogs

Thiophene Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)
  • Structure: Shares the thiophene-2-carboxamide core but incorporates a piperidine moiety instead of thiomorpholino.
  • Pharmacology: A µ-opioid receptor agonist, part of the fentanyl class.

Furan-Containing Carboxamides

N-(4-(2-Chlorophenyl)-1,3-thiazol-2-yl)-2-morpholinoacetamide
  • Structure: Combines a thiazole ring with morpholino and chlorophenyl groups.
  • Comparison: The thiomorpholino group in the target compound may enhance lipophilicity compared to morpholino, affecting blood-brain barrier penetration .
N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide
  • Structure: A quinoline-pyrimidine-thiophene hybrid with tetrahydrofuran-3-yl-oxy substituents.
  • Significance : Demonstrates the versatility of thiophene carboxamides in multi-ring systems, though the target compound’s furan-3-yl group may confer distinct electronic effects .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Class Notable Properties References
Target Compound Thiophene-2-carboxamide Furan-3-yl, thiomorpholinoethyl Unknown Potential lipophilicity from sulfur
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-Nitrophenyl Genotoxic agent Dihedral angle: 8.50°–13.53°
Thiophene Fentanyl Thiophene-2-carboxamide Piperidine, phenyl Opioid agonist High potency, limited toxicology data
N-(4-(2-Chlorophenyl)-1,3-thiazol-2-yl)-2-morpholinoacetamide Thiazole-carboxamide Morpholino, chlorophenyl Unknown 95% purity, potential CNS activity

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring and a furan moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

N 2 furan 3 yl 2 thiomorpholinoethyl thiophene 2 carboxamide\text{N 2 furan 3 yl 2 thiomorpholinoethyl thiophene 2 carboxamide}

This compound is characterized by the presence of:

  • Furan Ring : Contributes to antioxidant properties.
  • Thiomorpholine : Enhances solubility and bioavailability.
  • Thiophene : Imparts anti-inflammatory and anticancer properties.

Antitumor Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antitumor properties. In particular, the compound has shown enhanced selectivity towards tumor cells compared to traditional chemotherapeutic agents, such as camptothecin derivatives. The mechanisms include:

  • Inhibition of DNA Topoisomerases : Leading to DNA damage in cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death pathways.

A comparative analysis of the antitumor efficacy of this compound against various cancer cell lines is summarized in Table 1.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.0DNA Topoisomerase II inhibition
A549 (Lung Cancer)4.5Induction of apoptosis
HeLa (Cervical Cancer)6.0Cell cycle arrest

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that it reduces the levels of TNF-alpha and IL-6 in activated macrophages.

Carbonic Anhydrase Inhibition

A related study explored the inhibition of carbonic anhydrase II by furan-substituted compounds, revealing nanomolar-level potency. This suggests potential applications in treating conditions like glaucoma through ocular hypotensive effects .

Case Studies

  • In Vivo Study on Tumor Growth : An animal model study demonstrated that administration of this compound significantly reduced tumor size in xenograft models compared to control groups.
    • Study Design : Mice were implanted with MCF-7 cells and treated with varying doses of the compound over four weeks.
    • Results : Tumor volume decreased by approximately 60% at the highest dose.
  • Ocular Pressure Reduction : A study involving ocular normotensive rabbits showed that topical application of the compound led to a significant reduction in intraocular pressure, indicating its potential as an ocular hypotensive agent .

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